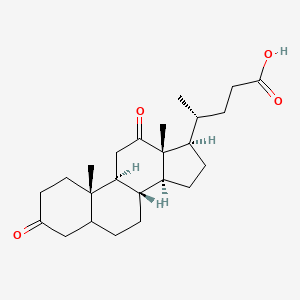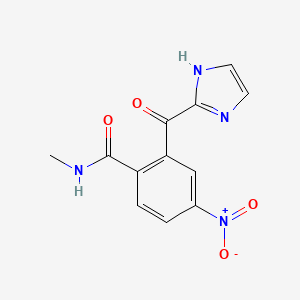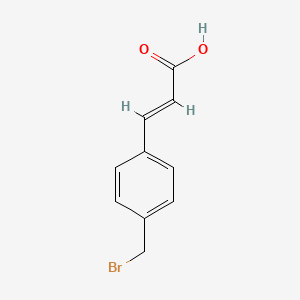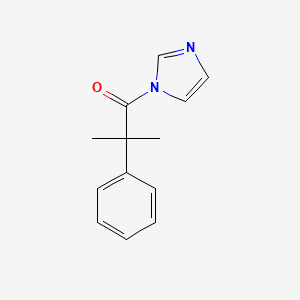
2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one is a complex organic compound with a unique structure that includes an imidazole ring substituted with a methylanilino group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one typically involves the reaction of 2-(N-methylanilino)acetonitrile with diphenyl disulfide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or ruthenium complexes may be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include halogenoalkanes for alkylation, alkoxide ions for oxidation, and Grignard reagents for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and may require catalysts such as Lewis acids .
Major Products
The major products formed from these reactions include conjugated α-aminoalkenenitriles, alkyl N-methyl-N-phenylcarbamates, and various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with DNA and proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-methylanilino)-2-phenylsulfanylacetonitrile
- 2-(N-methylanilino)-2-phenylthioacetonitrile
- 2-amino-4-nitro-N-methylaniline
Uniqueness
2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Propiedades
| 26975-85-9 | |
Fórmula molecular |
C22H19N3O |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C22H19N3O/c1-25(19-15-9-4-10-16-19)21-23-20(26)22(24-21,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24,26) |
Clave InChI |
HWRAWHUGKNZBHK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=NC(C(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










